(1R,4S,7S,10R,13R,16S)-13-(1H-indol-3-ylmethyl)-4-(2-methylpropyl)-7-(2-methylsulfanylethyl)-16-(phenylmethyl)-3,6,9,12,15,18,20-heptazabicyclo[8.8.4]docosane-2,5,8,11,14,17,21-heptone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MEN10627 is a polycyclic peptide antagonist of tachykinin NK2 receptors. It is known for its high affinity and selectivity towards NK2 receptors, making it a valuable compound in pharmacological research . The compound’s IUPAC name is (1R,4S,7S,10R,13R,16S)-13-(1H-indol-3-ylmethyl)-4-(2-methylpropyl)-7-(2-methylsulfanylethyl)-16-(phenylmethyl)-3,6,9,12,15,18,20-heptazabicyclo[8.8.4]docosane-2,5,8,11,14,17,21-heptone .
Preparation Methods
Synthetic Routes and Reaction Conditions: MEN10627 is synthesized through a series of peptide coupling reactions. The synthesis involves the cyclization of a linear hexapeptide sequence, which includes methionine, aspartic acid, tryptophan, phenylalanine, diaminopropionic acid, and leucine . The cyclization is achieved using a lactam bridge between the side chains of aspartic acid and diaminopropionic acid .
Industrial Production Methods: The industrial production of MEN10627 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pH, and solvent systems to ensure high yield and purity. The final product is purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: MEN10627 primarily undergoes peptide bond formation and cyclization reactions during its synthesis . It is stable under physiological conditions and does not readily undergo oxidation or reduction reactions.
Common Reagents and Conditions:
Peptide Coupling Reagents: N,N’-Dicyclohexylcarbodiimide (DCC), N-Hydroxysuccinimide (NHS)
Cyclization Reagents: Lactam bridge formation using carbodiimide chemistry
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
Conditions: Room temperature to moderate heating, neutral to slightly basic pH.
Major Products: The major product of the synthesis is the cyclic hexapeptide MEN10627, with minor by-products being linear peptides and incomplete cyclization products .
Scientific Research Applications
MEN10627 has a wide range of applications in scientific research:
Mechanism of Action
MEN10627 exerts its effects by competitively binding to tachykinin NK2 receptors, thereby blocking the action of endogenous ligands such as neurokinin A . This inhibition prevents the downstream signaling pathways that lead to smooth muscle contraction and other physiological responses . The compound’s high selectivity ensures minimal off-target effects .
Comparison with Similar Compounds
L 659,877: A monocyclic peptide antagonist of NK2 receptors.
SR 48,968: A nonpeptide NK2 receptor antagonist.
Comparison: MEN10627 is unique due to its polycyclic structure, which provides higher potency and selectivity compared to monocyclic and nonpeptide antagonists . It is 10- to 100-fold more potent than L 659,877 and 30-fold more potent than SR 48,968 at the hamster NK2 receptor . Additionally, MEN10627 has a longer duration of action and is effective through various routes of administration .
Properties
Molecular Formula |
C38H48N8O7S |
---|---|
Molecular Weight |
760.9 g/mol |
IUPAC Name |
(1R,4S,7R,10R,13S,16S)-4-benzyl-7-(1H-indol-3-ylmethyl)-16-(2-methylpropyl)-13-(2-methylsulfanylethyl)-2,5,8,11,14,17,20-heptazabicyclo[8.8.4]docosane-3,6,9,12,15,18,21-heptone |
InChI |
InChI=1S/C38H48N8O7S/c1-21(2)15-27-34(49)41-26(13-14-54-3)33(48)45-30-18-32(47)40-20-31(38(53)42-27)46-35(50)28(16-22-9-5-4-6-10-22)43-36(51)29(44-37(30)52)17-23-19-39-25-12-8-7-11-24(23)25/h4-12,19,21,26-31,39H,13-18,20H2,1-3H3,(H,40,47)(H,41,49)(H,42,53)(H,43,51)(H,44,52)(H,45,48)(H,46,50)/t26-,27-,28-,29+,30+,31+/m0/s1 |
InChI Key |
CFDNUNSOUUFTQO-JYMVZIKVSA-N |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N[C@H](C(=O)N[C@@H]2CC(=O)NC[C@H](C(=O)N1)NC(=O)[C@@H](NC(=O)[C@H](NC2=O)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)CCSC |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)NC2CC(=O)NCC(C(=O)N1)NC(=O)C(NC(=O)C(NC2=O)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)CCSC |
Synonyms |
cyclo(Met-Asp-Trp-Phe-Dap-Leu)cyclo(2beta-5beta) cyclo(methionyl-aspartyl-tryptophyl-phenylalanyl-diaminopropanoyl-leucyl)cyclo(2beta-5beta) MEN 10,627 MEN 10627 MEN-10627 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.